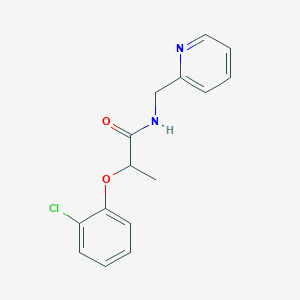
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as BzATP, is a purinergic receptor agonist that has been widely studied in scientific research. BzATP is a potent activator of P2X7 receptors, which are ion channels that are expressed in immune cells, neurons, and other cell types.
作用機序
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one acts as an agonist of P2X7 receptors, which are ligand-gated ion channels that are permeable to cations, such as calcium and sodium. Activation of P2X7 receptors by 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also induces the formation of pores in the plasma membrane, which can lead to cell death in certain cell types.
Biochemical and Physiological Effects:
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, from immune cells. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has also been shown to regulate the function of microglia, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one is a potent and selective agonist of P2X7 receptors, which makes it a useful tool for studying the function of these receptors. However, 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the formation of pores in the plasma membrane, which can lead to cell death in certain cell types. This can be a limitation for certain experiments, where cell viability is important.
将来の方向性
There are several future directions for research on 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One area of research is the development of more selective and potent agonists and antagonists of P2X7 receptors. Another area of research is the development of therapeutic agents that target P2X7 receptors for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to understand the role of P2X7 receptors in cancer and the potential for targeting these receptors for cancer therapy.
合成法
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one can be synthesized using several methods, including the condensation of 2-amino-6-chloropurine with 4-methylbenzenethiol in the presence of a base, followed by the reaction with benzyl bromide. Another method involves the reaction of 2-amino-6-chloropurine with 4-methylbenzenethiol in the presence of a base, followed by the reaction with benzyl chloride and potassium carbonate.
科学的研究の応用
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been extensively used in scientific research to study the function of P2X7 receptors. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and cancer. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, from immune cells. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has also been used to study the role of P2X7 receptors in the regulation of neuronal function and the development of neurological disorders, such as Alzheimer's disease and epilepsy.
特性
IUPAC Name |
8-benzylsulfanyl-9-(4-methylphenyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-7-9-15(10-8-13)23-17-16(18(24)21-12-20-17)22-19(23)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLIHYNQLWCQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)


![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)
![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)